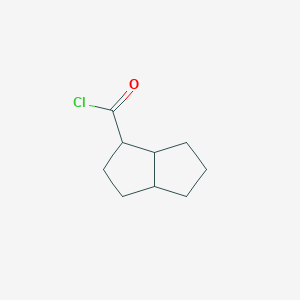
Octahydropentalene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydropentalene-1-carbonyl chloride, also known as OPC, is a chemical compound that has gained attention in the scientific community due to its potential for use in various fields, including drug development and materials science. OPC is a highly reactive molecule that can undergo a variety of chemical reactions, making it a versatile building block for the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of Octahydropentalene-1-carbonyl chloride is not fully understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. These intermediates can react with other molecules to form complex organic compounds, or they can undergo further chemical transformations to yield new compounds with unique properties.
Efectos Bioquímicos Y Fisiológicos
While Octahydropentalene-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects, it is believed to have low toxicity and minimal side effects. However, further research is needed to fully understand the potential effects of Octahydropentalene-1-carbonyl chloride on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Octahydropentalene-1-carbonyl chloride in laboratory experiments offers several advantages, including its high reactivity and versatility as a building block for the synthesis of complex organic compounds. However, the synthesis of Octahydropentalene-1-carbonyl chloride can be challenging and requires specialized equipment and expertise. Additionally, the highly reactive nature of Octahydropentalene-1-carbonyl chloride can make it difficult to control reactions and achieve desired outcomes.
Direcciones Futuras
There are many potential future directions for research on Octahydropentalene-1-carbonyl chloride, including the development of new synthetic routes and the exploration of its potential applications in drug development and materials science. Some possible areas of future research include the use of Octahydropentalene-1-carbonyl chloride as a building block for the development of new polymers with unique properties, as well as the investigation of its potential as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Octahydropentalene-1-carbonyl chloride involves a multi-step process that begins with the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. This adduct is then subjected to a series of chemical reactions, including hydrogenation and chlorination, to yield Octahydropentalene-1-carbonyl chloride. The synthesis of Octahydropentalene-1-carbonyl chloride is a challenging process that requires careful control of reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
Octahydropentalene-1-carbonyl chloride has been the subject of extensive research in the fields of organic chemistry and materials science. Its unique chemical properties make it an attractive candidate for use in the synthesis of complex organic compounds, including pharmaceuticals and polymers. Octahydropentalene-1-carbonyl chloride has also been studied for its potential use as a building block for the development of new materials with unique properties, such as high strength and flexibility.
Propiedades
Número CAS |
174020-37-2 |
|---|---|
Nombre del producto |
Octahydropentalene-1-carbonyl chloride |
Fórmula molecular |
C9H13ClO |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalene-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2 |
Clave InChI |
OQILNGGRRHAVQS-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(C2C1)C(=O)Cl |
SMILES canónico |
C1CC2CCC(C2C1)C(=O)Cl |
Sinónimos |
1-Pentalenecarbonyl chloride, octahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



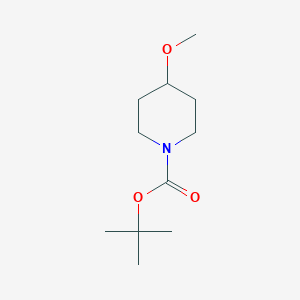
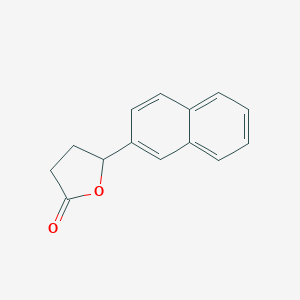
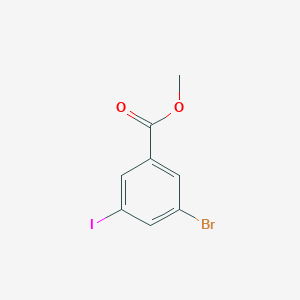
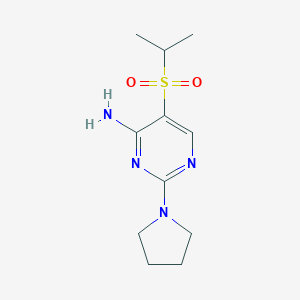
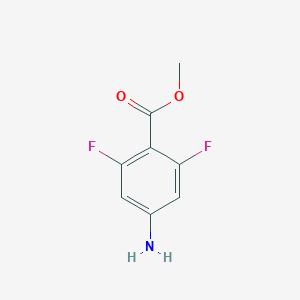
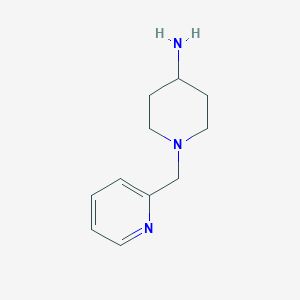
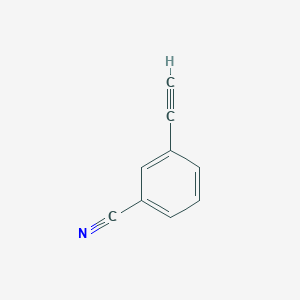

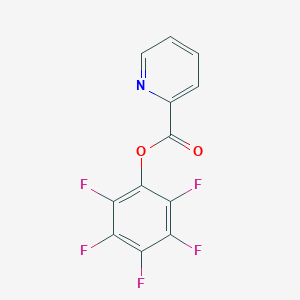
![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
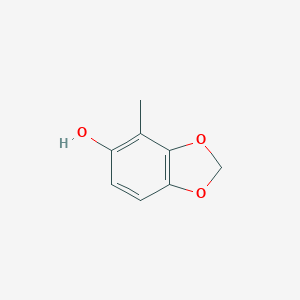
![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

